4-Bromo-1-methylindazol-3-amine
Overview
Description
4-Bromo-1-methylindazol-3-amine: is a chemical compound with the molecular formula C8H8BrN3 It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methylindazol-3-amine typically involves the following steps:
Bromination of Indazole: The starting material, indazole, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce a bromine atom at the 4-position.
Methylation: The brominated indazole is then subjected to methylation using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base such as potassium carbonate (K2CO3) to introduce a methyl group at the 1-position.
Amination: Finally, the intermediate compound is treated with ammonia (NH3) or an amine source to introduce the amino group at the 3-position, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methylindazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 4-substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives such as 4-bromo-1-methylindazole-3-one.
Reduction: Formation of reduced derivatives such as this compound hydrochloride.
Scientific Research Applications
Chemistry
In chemistry, 4-Bromo-1-methylindazol-3-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its indazole core is a common motif in many bioactive molecules, and modifications at the 4- and 1-positions can lead to compounds with significant biological activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It serves as a lead compound in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and agrochemicals. Its reactivity and stability make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methylindazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the amino group can form hydrogen bonds or participate in electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-methylindazol-3-amine: Similar structure with a chlorine atom instead of bromine.
4-Fluoro-1-methylindazol-3-amine: Contains a fluorine atom at the 4-position.
4-Iodo-1-methylindazol-3-amine: Contains an iodine atom at the 4-position.
Uniqueness
4-Bromo-1-methylindazol-3-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets and its overall chemical behavior.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-bromo-1-methylindazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWBXELYUVKGQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Br)C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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